
3-羟基-2-甲基-1,4-二氢吡啶-4-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of pyridinone and is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
科学研究应用
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is the quorum sensing (QS) systems of Pseudomonas aeruginosa, a common bacterium . QS systems are communication systems that bacteria use to coordinate group behaviors. This compound also acts as an iron chelator , binding to iron and preventing its uptake by the bacteria .
Mode of Action
This compound inhibits the QS systems of P. aeruginosa, disrupting their communication and coordination . Additionally, it acts as an iron chelator, competing with pyoverdine, a molecule that bacteria use to acquire iron from their environment . This competition causes iron deficiency in the bacteria .
Biochemical Pathways
The compound’s action affects the iron transport systems of the bacteria. By chelating iron, it prevents the bacteria from acquiring this essential nutrient . This action likely disrupts numerous biochemical pathways within the bacteria that depend on iron.
Pharmacokinetics
Its molecular weight of 16159 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s action results in iron deficiency in the bacteria, likely leading to a disruption of their metabolic processes . It also inhibits the QS systems, disrupting their communication and coordination . These effects can inhibit the growth of the bacteria and prevent the formation of biofilms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride typically involves the reaction of 2-methyl-3-hydroxy-4-pyridone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
化学反应分析
Types of Reactions: 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridones and dihydropyridines, which have significant applications in medicinal chemistry .
相似化合物的比较
- 3-Hydroxy-2-methylpyridin-4(1H)-one
- 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one
- 3-Hydroxy-2-methyl-1-(propan-2-yl)-1,4-dihydropyridin-4-one
Comparison: Compared to similar compounds, 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain chemical and biological applications .
属性
IUPAC Name |
3-hydroxy-2-methyl-1H-pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h2-3,9H,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQCMUALNURJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
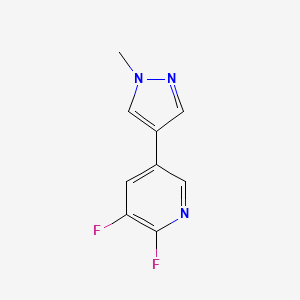
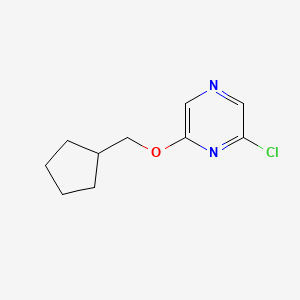
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)
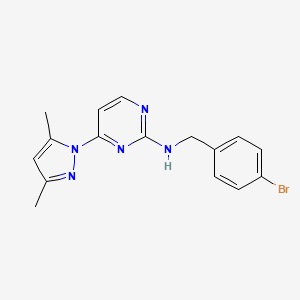
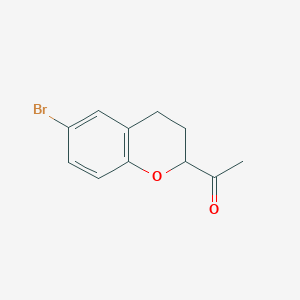
![N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2381289.png)
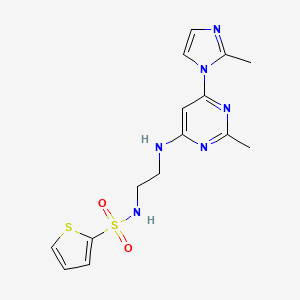
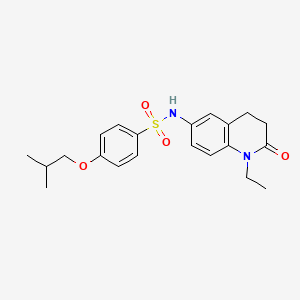
![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)
![1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea](/img/structure/B2381302.png)
